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2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Documentation Hub

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  • Product: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide
  • CAS: 83480-46-0

Core Science & Biosynthesis

Foundational

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide chemical structure and properties

An In-Depth Technical Guide to 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide: Structure, Properties, and Synthetic Exploration Authored by a Senior Application Scientist Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide: Structure, Properties, and Synthetic Exploration

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, a compound of interest in the fields of medicinal chemistry and synthetic organic chemistry. Due to its specific substitution pattern, this molecule is not widely documented in publicly available literature. Therefore, this guide synthesizes information from closely related analogs to infer its physicochemical properties, propose a viable synthetic route, and discuss its potential biological activities and mechanisms of action. Safety and handling precautions based on analogous compounds are also detailed. This document is intended to serve as a foundational resource for researchers and scientists initiating studies on this and similar chemical entities.

Introduction and Rationale

N-substituted chloroacetamides and their propanamide derivatives represent a class of compounds with significant therapeutic potential. The presence of a reactive chloro-amide moiety combined with a substituted phenyl ring allows for diverse biological activities. While numerous analogs have been explored, 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide remains a less-chartered chemical entity. Its structure, featuring a chiral center at the alpha-carbon of the propanamide, a methyl group ortho to the amide linkage, and a nitro group para to the methyl group, suggests potential for specific biological interactions. This guide aims to provide a detailed theoretical and practical framework for its study.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is presented below. Due to the limited availability of experimental data for this specific compound, the physicochemical properties in Table 1 are estimated based on its structure and data from analogous compounds.

Caption: Chemical structure of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.

Table 1: Estimated Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁ClN₂O₃Calculated
Molecular Weight 242.66 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Melting Point Not availableExperimental determination required
Boiling Point Not availableExperimental determination required
Solubility Likely soluble in DMF and DMSOInferred from related compounds[1]
CAS Number Not assigned-

Proposed Synthesis Protocol

A plausible synthetic route for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide involves the acylation of 2-methyl-4-nitroaniline with 2-chloropropanoyl chloride. This method is adapted from the synthesis of similar N-substituted chloroacetamides[2][3].

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 2-Methyl-4-nitroaniline reaction Acylation in an inert solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) at 0°C to room temperature. reactant1->reaction reactant2 2-Chloropropanoyl chloride reactant2->reaction workup 1. Quench with water. 2. Extract with organic solvent. 3. Wash with brine. 4. Dry over Na₂SO₄. 5. Concentrate in vacuo. reaction->workup purification Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) workup->purification product 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide purification->product

Caption: Proposed synthetic workflow for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.

Potential Biological Activity and Mechanism of Action

While no biological data exists for the title compound, the activity of related molecules suggests several avenues for investigation:

  • Antimicrobial Activity: Chloroacetamides are known to possess antimicrobial properties. The chloro atom can enhance the biological activity of the molecule[4]. It is hypothesized that these compounds may act by alkylating essential biomolecules in pathogens, such as penicillin-binding proteins, leading to cell lysis[4].

  • Kinase Inhibition: A structurally similar compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, has been utilized as a synthetic intermediate in the development of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, which have shown anticancer activity[1]. The propanamide derivative may exhibit similar potential as a scaffold for kinase inhibitors.

  • Anti-inflammatory Activity: Benzamide and acetamide derivatives have been explored for their anti-inflammatory properties[5][6]. The mechanism may involve the inhibition of inflammatory enzymes or pathways.

  • General Biological Reactivity: The presence of the electrophilic α-chloro amide moiety makes the compound a potential covalent modifier of biological targets.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide. The following precautions are based on data for analogous compounds[7][8][9]:

  • Hazard Statements:

    • Harmful if swallowed.[7][9]

    • May cause skin and eye irritation.[8]

    • May cause respiratory irritation.[8]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

    • Use only outdoors or in a well-ventilated area.[8]

    • Wash hands thoroughly after handling.[8]

    • Do not eat, drink, or smoke when using this product.[8]

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

  • If on Skin: Wash with plenty of soap and water.[8]

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Conclusion

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is a chemical entity with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its structure, inferred properties, a plausible synthetic route, and potential biological activities based on the current scientific literature on related compounds. Experimental validation of the proposed synthesis and a thorough investigation of its biological and toxicological profile are necessary next steps for any research program focused on this molecule.

References

  • ChemSynthesis. (2025, May 20). 2-chloro-N-(2-nitrophenyl)propanamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methylpropanamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • NIH. (n.d.). 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide. Retrieved from [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • NIH. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide. Retrieved from [Link]

  • NIH. (2022, June 22). Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. Retrieved from [Link]

  • NIH. (2023, August 3). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Exploratory

thermodynamic properties of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the . In the dynamic landscape of pharmaceutical development, a profound understanding of a compound's physicochemical characteristics is paramount for predicting its behavior, optimizing formulations, and ensuring stability. This document synthesizes theoretical calculations with established experimental methodologies to offer a robust framework for characterizing this molecule. While direct experimental data for the title compound is not extensively available in public literature, this guide leverages predictive models and outlines detailed protocols for empirical determination, thereby empowering researchers to fill this knowledge gap.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific investigation. Among the critical parameters evaluated, thermodynamic properties serve as a fundamental compass, guiding formulation development, predicting bioavailability, and ensuring the stability and efficacy of the final drug product. Properties such as melting point, enthalpy of fusion, and heat capacity are not mere physical constants; they are determinants of a molecule's solid-state behavior, solubility, and dissolution rate—all of which have profound implications for its therapeutic performance.

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, a substituted acetamide, belongs to a class of compounds with diverse biological activities. The presence of a chloro group, a nitrophenyl ring, and a propanamide side chain suggests a complex interplay of intermolecular forces that dictate its crystalline structure and, consequently, its thermodynamic profile. This guide endeavors to provide a detailed exploration of these properties, offering both predictive insights and the practical means for their experimental validation.

Physicochemical Characteristics: A Predictive Overview

In the absence of extensive empirical data for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, computational methods provide a valuable starting point for estimating its physicochemical properties. These predictions, grounded in the principles of statistical mechanics and quantitative structure-property relationships (QSPR), offer a theoretical foundation upon which experimental work can be strategically designed.

Structural and Molecular Properties
  • Molecular Formula: C₁₀H₁₁ClN₂O₃

  • Molecular Weight: 242.66 g/mol

  • Chemical Structure:

The structure reveals a chiral center at the alpha-carbon of the propanamide moiety, indicating the potential for stereoisomers. The aromatic ring, substituted with a methyl and a nitro group, along with the chloro-substituted amide chain, contributes to the molecule's polarity and potential for hydrogen bonding and other non-covalent interactions. These features are critical in determining the crystal lattice energy and, by extension, the melting point and solubility.

Predicted Thermodynamic Properties using the Joback Method

The Joback method, a group contribution approach, is a well-established technique for estimating key thermodynamic properties from the molecular structure alone. While these are estimations, they provide valuable insights for initial assessment.

PropertySymbolPredicted ValueUnit
Normal Boiling PointTb715.37[1]K
Melting PointTf478.61[1]K
Critical TemperatureTc958.74[1]K
Critical PressurePc2684.64[1]kPa
Critical VolumeVc0.714m³/kmol
Enthalpy of Formation (Ideal Gas)ΔHf°-166.96[1]kJ/mol
Gibbs Free Energy of Formation (Ideal Gas)ΔGf°42.06[1]kJ/mol
Enthalpy of FusionΔHfus30.99[1]kJ/mol
Enthalpy of VaporizationΔHvap70.88[1]kJ/mol
Ideal Gas Heat CapacityCp,gasSee Table 2J/(mol·K)

Table 1: Predicted Thermodynamic Properties of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide using the Joback Method. [1]

Table 2: Temperature-Dependent Ideal Gas Heat Capacity. [1]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
715.37418.49
755.93428.20
796.49437.05
837.05445.11
877.62452.45
918.18459.17
958.74465.32

Experimental Determination of Thermodynamic Properties

While predictive methods are invaluable, empirical data remains the gold standard in pharmaceutical sciences. The following section details the standard, self-validating protocols for determining the key thermodynamic properties of a solid compound like 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Principle: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic and exothermic processes within the sample result in a differential heat flow, which is detected and quantified.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, tin) according to the manufacturer's guidelines and relevant standards such as ASTM E967 and E968.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide into a clean, hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature at least 20°C above the completion of the melting transition.

    • Maintain a constant flow of an inert purge gas, such as nitrogen, at a rate of 20-50 mL/min to create a reproducible atmosphere.

  • Data Analysis:

    • The melting point (Tm) is determined as the extrapolated onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The instrument software performs this calculation relative to the calibration.

Causality Behind Experimental Choices:

  • The use of hermetically sealed pans prevents any mass loss due to sublimation or volatilization during the heating process, ensuring accurate enthalpy measurements.

  • A controlled heating rate of 10°C/min is a standard practice that provides a good balance between resolution and sensitivity.

  • The inert purge gas prevents oxidative degradation of the sample at elevated temperatures.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation a Weigh Sample (2-5 mg) b Seal in Aluminum Pan a->b d Load Sample & Reference b->d c Calibrate Instrument c->d e Run Thermal Program d->e f Record Heat Flow vs. Temp e->f g Determine Onset Temp (Tm) f->g h Integrate Peak Area (ΔHfus) g->h

Caption: Workflow for determining melting point and enthalpy of fusion using DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and relevant standards (e.g., ASTM E1582).

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide into the TGA sample pan.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Maintain a continuous flow of an inert (e.g., nitrogen) or reactive (e.g., air) gas at a defined flow rate.

  • Data Analysis:

    • The TGA curve plots mass percentage versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins. This provides an indication of the thermal stability of the compound.

Causality Behind Experimental Choices:

  • The choice of purge gas (inert or reactive) allows for the study of decomposition in different environments, which can be relevant for understanding degradation pathways.

  • A larger sample size compared to DSC is often used to ensure that the mass changes are easily detectable.

Diagram of TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation a Weigh Sample (5-10 mg) b Place in TGA Pan a->b d Load Sample b->d c Calibrate Instrument c->d e Heat at Constant Rate d->e f Record Mass vs. Temp e->f g Identify Onset of Mass Loss f->g h Determine Decomposition Temp g->h

Caption: Workflow for assessing thermal stability using TGA.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the through a combination of computational predictions and detailed experimental protocols. The presented data and methodologies offer a robust starting point for researchers in the pharmaceutical sciences.

The logical next step is the empirical validation of the predicted values through the execution of the outlined DSC and TGA experiments. Further characterization could involve solubility studies at various pH values and in different solvent systems, as well as solid-state characterization using techniques like X-ray powder diffraction (XRPD) to identify potential polymorphs, which would have distinct thermodynamic properties. A comprehensive understanding of these parameters is indispensable for the rational development of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide as a potential therapeutic agent.

References

  • Cheméo. (n.d.). 2,2,3-Trichloro-n-(4-chloro-2-methylphenyl)-propanamide. Retrieved February 13, 2026, from [Link]1]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group contributions.
  • ASTM E967-19, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2019,

  • ASTM E968-19, Standard Test Method for Heat Flow Calibration of Differential Scanning Calorimeters, ASTM International, West Conshohocken, PA, 2019,

  • ASTM E1582-14(2020), Standard Test Method for Temperature Calibration of Thermogravimetric Analyzers, ASTM International, West Conshohocken, PA, 2020,

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

Technical Support Center: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Executive Summary & Compound Profile Compound: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Common Designation: Bicalutamide Synthetic Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

Executive Summary & Compound Profile

Compound: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Common Designation: Bicalutamide Synthetic Intermediate (Analog); "Intermediate B" in select patent literature. CAS Registry (Analogous): 19281-31-3 (related o-tolyl variant); 2653-16-9 (related acetamide).

This guide addresses critical solubility and stability challenges encountered during the handling of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide . As a lipophilic amide with an electron-withdrawing nitro group, this compound exhibits high crystal lattice energy, leading to common issues such as "oiling out" during purification and precipitation upon dilution in aqueous biological media.

The Solubility Matrix

Understanding the thermodynamic solubility profile is the first step in troubleshooting. The presence of the amide hydrogen bond donor/acceptor pair creates strong intermolecular forces that resist dissolution in non-polar solvents at room temperature, while the hydrophobic aromatic ring limits water solubility.

Solvent SystemSolubility RatingPrimary ApplicationTechnical Notes
Water Insoluble (<0.1 mg/mL)Wash solventUse ice-cold water to remove inorganic salts during workup.
DMSO High (>20 mg/mL)Biological AssaysCaution: Highly hygroscopic. Absorbed water can induce precipitation over time.
Ethanol (EtOH) Moderate (Heat req.)RecrystallizationSoluble at boiling; poor at RT. Good for "crash" crystallization.
Toluene Moderate (Heat req.)PurificationRecommended: Often yields higher purity crystals than EtOH due to slower cooling gradients.
Dichloromethane (DCM) HighExtractionExcellent for dissolving crude product from aqueous reaction mixtures.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into cell culture media."

Diagnosis: This is a classic "Solvent Shock" phenomenon. The Mechanism: DMSO is a polar aprotic solvent that solvates the compound well. When diluted into aqueous media (PBS/Media), the dielectric constant changes rapidly. If the local concentration of water exceeds the capacity of the DMSO "solvation shell" to protect the hydrophobic molecule, the compound aggregates and crashes out.

Corrective Protocol:

  • The "Intermediate Dilution" Step: Do not pipette 100% DMSO stock directly into the media well.

    • Step A: Dilute your 10 mM DMSO stock 1:10 into a secondary solvent (e.g., pure Ethanol or a 50:50 DMSO:PBS mix) if the compound tolerates it.

    • Step B: Add this intermediate solution to the media.

  • Sonicate, Don't Vortex: Vortexing creates bubbles and surface tension interfaces that nucleate precipitation. Mild sonication is preferred.

  • Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v). If solubility fails here, your target concentration exceeds the thermodynamic limit in water; you must lower the dose.

Issue 2: "During recrystallization, the product comes out as an oil instead of crystals."

Diagnosis: The "Oiling Out" Effect.[1] The Mechanism: This occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when the solution enters a liquid-liquid phase separation (LLPS) region before the crystallization boundary. This is common with nitro-aromatics in ethanol/water mixtures.

Corrective Protocol:

  • Switch Solvents: Move from Ethanol/Water to Toluene . Toluene has a higher boiling point (110°C) and solvates the aromatic rings well at high temperatures but poorly at low temperatures, promoting cleaner crystal growth.

  • Seeding: Retain a small crystal from a previous batch. When the hot solution cools to just above cloud point, add the seed crystal to provide a nucleation surface, bypassing the oil phase.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel. Rapid cooling traps impurities and forces the compound into an amorphous oil state.

Issue 3: "The melting point is lower than reported after workup."

Diagnosis: Solvent inclusion or Hydrolysis. The Mechanism: The 2-chloro-propanamide tail is susceptible to hydrolysis in basic conditions (forming the hydroxy-analog), or the crystal lattice has trapped solvent molecules (solvates).

Corrective Protocol:

  • Vacuum Drying: Dry the solid at 40-50°C under high vacuum (>1 mbar) for 12 hours.

  • Check pH: Ensure the final wash during synthesis was neutral or slightly acidic. If the reaction mixture was basic (pH > 9) for too long, you may have hydrolyzed the chloride. Check LC-MS for a mass shift of -18 (elimination) or -Cl/+OH.

Visualization: Troubleshooting Logic

SolubilityTroubleshooting Start Observation: Solubility Failure MediaPrecip Precipitation in Culture Media Start->MediaPrecip In Assay OilingOut Oiling Out during Recrystallization Start->OilingOut In Synthesis StockCheck Check DMSO Stock (Is it cloudy?) MediaPrecip->StockCheck RePrep Re-dissolve in fresh anhydrous DMSO StockCheck->RePrep Yes (Moisture ingress) DilutionMethod Direct Pipetting? StockCheck->DilutionMethod No (Clear) StepDown Use Serial Dilution (Intermediate Step) DilutionMethod->StepDown Yes SolventCheck Current Solvent System? OilingOut->SolventCheck SwitchToluene Switch to Toluene (Slow Cool) SolventCheck->SwitchToluene EtOH/Water used SeedCrystal Add Seed Crystal at Cloud Point SolventCheck->SeedCrystal Toluene used

Figure 1: Decision tree for diagnosing and resolving precipitation and oiling-out events.

Standard Operating Procedures (Protocols)

Protocol A: Recrystallization (The Toluene Method)

Use this for high-purity isolation (>98%) required for analytical standards.

  • Dissolution: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 10 mL of Toluene.

  • Heating: Heat to reflux (110°C) with stirring. If solid remains, add Toluene in 1 mL increments until fully dissolved.

    • Note: If a dark, insoluble residue remains at the bottom, filter the hot solution through a glass frit or cotton plug.

  • Cooling Phase 1: Remove from heat and allow to cool to room temperature undisturbed on a cork ring (approx. 30-45 mins).

  • Cooling Phase 2: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter via vacuum filtration. Wash the cake with 2 mL of cold Toluene.

  • Drying: Dry under vacuum to remove high-boiling solvent residues.

Protocol B: Preparation of 10 mM Stock Solution

Use this for biological assays.

  • Weighing: Weigh exactly 2.42 mg (based on MW ~242.66 g/mol for the nitro-methyl variant) into a sterile glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

    • Critical: Do not use DMSO that has been left uncapped. It absorbs atmospheric water, which lowers the solubility of this lipophilic compound.

  • Solubilization: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

References

  • Tucker, H., et al. (1988). Nonsteroidal antiandrogens.[2][3] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamides. Journal of Medicinal Chemistry. (Contextual grounding for Bicalutamide intermediate synthesis).

  • Google Patents. (2017). CN106748884B: Preparation method of bicalutamide intermediate.
  • Abraham, M. H., et al. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

Welcome to the technical support center for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions. As Senior Application Scientists, we have synthesized the following information based on established principles of organic chemistry and data from structurally related compounds to help you navigate potential challenges in your research.

Disclaimer: Specific experimental data on the stability of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is not extensively available in the public domain. The information provided herein is based on the known reactivity of similar chloroacetanilides and nitroaromatic compounds. We strongly recommend performing stability studies under your specific experimental conditions to obtain precise data for your application.

Frequently Asked Questions (FAQs)

Q1: I am dissolving 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide in a basic buffer for my assay and I'm seeing inconsistent results. Could the compound be degrading?

A1: Yes, it is highly probable that 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide is degrading under basic conditions. Chloroacetanilides are known to be susceptible to base-catalyzed hydrolysis.[1] The presence of a hydroxide ion (OH⁻) or other nucleophiles in your basic buffer can lead to the degradation of your compound over time, thus affecting the accuracy and reproducibility of your experiments.

The primary degradation pathway is likely nucleophilic substitution at the carbon bearing the chlorine atom, or hydrolysis of the amide bond. The rate of this degradation is dependent on several factors including the pH of your solution, the temperature, and the specific buffer components.[2][3]

Q2: What are the likely degradation products of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide in a basic solution?

A2: Under basic conditions, you can anticipate two primary degradation pathways for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, leading to different products:

  • Nucleophilic Substitution (S_N2 Reaction): The hydroxide ion (OH⁻) can act as a nucleophile and attack the electrophilic carbon atom attached to the chlorine. This results in the displacement of the chloride ion (Cl⁻) and the formation of the corresponding hydroxy-substituted derivative: 2-Hydroxy-N-(2-methyl-4-nitrophenyl)propanamide . This is a common degradation pathway for chloroacetamide herbicides.[1][4]

  • Amide Hydrolysis: The amide bond can also be cleaved under basic conditions, although this typically requires more forcing conditions (higher temperature or stronger base) than the substitution of the α-chloro group. This would result in the formation of 2-methyl-4-nitroaniline and 2-chloropropanoic acid (which would be deprotonated to 2-chloropropanoate in a basic solution).

The relative prevalence of these two pathways will depend on the specific reaction conditions.

Potential Degradation Pathways

G cluster_main 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide cluster_sn2 SN2 Pathway cluster_hydrolysis Amide Hydrolysis Pathway Parent 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide SN2_Product 2-Hydroxy-N-(2-methyl-4-nitrophenyl)propanamide Parent->SN2_Product  OH⁻ (SN2) Amide_Product1 2-methyl-4-nitroaniline Parent->Amide_Product1  OH⁻ (Amide Hydrolysis) Amide_Product2 2-chloropropanoic acid Parent->Amide_Product2  OH⁻ (Amide Hydrolysis)

Caption: Potential degradation pathways of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide under basic conditions.

Q3: How can I minimize the degradation of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide in my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Use the lowest possible pH that is compatible with your experimental setup. The rate of base-catalyzed hydrolysis is pH-dependent.

  • Temperature Control: Perform your experiments at the lowest feasible temperature. Chemical reactions, including degradation, are generally slower at lower temperatures.[3]

  • Time: Prepare your solutions of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide in basic buffer immediately before use. Avoid storing the compound in basic solutions for extended periods.

  • Stock Solutions: Prepare a concentrated stock solution of your compound in an inert, anhydrous solvent (e.g., DMSO, DMF) and dilute it into your aqueous basic buffer just prior to the experiment.

  • Buffer Selection: Be aware that some buffer components can act as nucleophiles and accelerate degradation. If possible, use a non-nucleophilic buffer.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing compound concentration over time in a basic buffer. Base-catalyzed hydrolysis or nucleophilic substitution.1. Perform a time-course stability study using HPLC to quantify the degradation rate. 2. Prepare fresh solutions immediately before use. 3. Lower the pH and/or temperature of the experimental conditions if possible.
Appearance of unexpected peaks in HPLC, LC-MS, or NMR analysis. Formation of degradation products.1. Attempt to identify the degradation products using mass spectrometry and NMR. Compare the observed masses and spectra with the potential degradation products mentioned in Q2. 2. If the degradation products interfere with your assay, modify your analytical method to separate them from the parent compound.
Inconsistent biological or chemical activity in assays. The actual concentration of the active parent compound is lower than expected due to degradation.1. Quantify the concentration of the parent compound in your assay solution at the beginning and end of the experiment. 2. If significant degradation occurs, adjust your protocol to minimize it (see Q3). Consider if the degradation products have any activity in your assay.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide in a Basic Buffer

This protocol provides a basic framework for assessing the stability of your compound in a specific basic buffer.

Materials:

  • 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

  • Anhydrous DMSO (or other suitable organic solvent)

  • Your basic buffer of interest (e.g., phosphate-buffered saline, pH 8.0)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare the Test Solution: In a volumetric flask, dilute the stock solution with your basic buffer to a final concentration suitable for your assay and HPLC analysis (e.g., 100 µg/mL).

  • Timepoint Zero (T=0): Immediately after preparing the test solution, inject an aliquot onto the HPLC system to determine the initial concentration of the parent compound.

  • Incubation: Incubate the test solution under your typical experimental conditions (e.g., 25°C, protected from light).

  • Subsequent Timepoints: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the test solution onto the HPLC system.

  • Data Analysis: Quantify the peak area of the parent compound at each timepoint. Plot the percentage of the remaining parent compound versus time to determine the degradation rate.

Workflow for Stability Assessment

Caption: Experimental workflow for assessing the stability of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.

References

Sources

Reference Data & Comparative Studies

Validation

FTIR characterization peaks for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

FTIR Characterization & Synthesis Validation: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Executive Summary 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS: 83480-46-0) is a specialized electrophilic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

FTIR Characterization & Synthesis Validation: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

Executive Summary

2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide (CAS: 83480-46-0) is a specialized electrophilic intermediate used primarily in the synthesis of non-steroidal anti-androgen (NSAA) analogs and specific agrochemical precursors. Structurally related to the drug Flutamide , this compound features a reactive


-chloroamide motif susceptible to nucleophilic substitution, making its purity critical for downstream yield efficiency.

This guide provides a technical comparison of the FTIR spectral signature of the target compound against its precursors and common impurities. By defining specific wavenumbers for the Amide I/II bands and Nitro group vibrations , researchers can objectively validate synthesis completion and assess "performance" (defined here as reactivity potential and purity) without immediate recourse to NMR.

Synthesis & Structural Context

To interpret the FTIR spectrum accurately, one must understand the transformation. The synthesis typically involves the acylation of 2-methyl-4-nitroaniline (Precursor A) with 2-chloropropionyl chloride (Precursor B).

Key Transformation Metrics:

  • Loss of Function: Primary Amine (

    
    )
    
  • Gain of Function: Secondary Amide (

    
    ) + Alkyl Halide (
    
    
    
    )
Diagram 1: Synthesis Pathway & Structural Logic

SynthesisPathway cluster_markers FTIR Monitoring Points Precursor 2-Methyl-4-nitroaniline (CAS 99-52-5) Target: -NH2 Doublet Intermediate Transition State (Tetrahedral Intermediate) Precursor->Intermediate + Reagent Reagent 2-Chloropropionyl Chloride (Acylating Agent) Reagent->Intermediate Product 2-Chloro-N-(2-methyl-4-nitrophenyl) propanamide (CAS 83480-46-0) Intermediate->Product - HCl Byproduct HCl (Removed) Intermediate->Byproduct

Caption: Reaction pathway highlighting the conversion of the aniline precursor to the target


-chloroamide. The transition from amine to amide is the primary FTIR tracking metric.

Comparative Spectral Analysis

The "performance" of this intermediate is determined by the absence of the starting aniline (which leads to side reactions) and the integrity of the carbon-chlorine bond.

The "Fingerprint" Comparison Table
Functional GroupVibration ModePrecursor (Aniline) (cm⁻¹)Target (Amide) (cm⁻¹)Diagnostic Shift
Nitrogen-Hydrogen Stretch (

)
3480 & 3380 (Doublet, Primary)3260–3300 (Singlet, Secondary)CRITICAL: Collapse of doublet into a sharp singlet indicates successful amidation.
Carbonyl (C=O) Amide I StretchAbsent1660–1690 Appearance of a strong band. High frequency due to electron-withdrawing

-Cl and Nitro ring.
N-H Bending Amide II / Scissoring1620–1630 (Scissoring)1520–1550 (Amide II)Shift to lower frequency; distinct from C=C aromatic stretches.
Nitro (

)
Asymmetric Stretch~1500–15301515–1540 Retained. May shift slightly to higher wavenumbers due to amide electron withdrawal.
Nitro (

)
Symmetric Stretch~1320–13501340–1355 Retained. Strong intensity.
Alkyl Halide (C-Cl) StretchAbsent600–750 Appearance of weak/medium bands in the fingerprint region.
Aromatic Ring C=C Stretch1580–16001580–1610 largely unchanged; serves as an internal standard.
Detailed Mechanism of Shifts
  • Amide I Band (1660–1690 cm⁻¹): Unlike simple alkyl amides (typically ~1650 cm⁻¹), the target molecule exhibits a blue-shifted carbonyl peak. This is caused by the Field Effect of the

    
    -chlorine atom and the electron-withdrawing nature of the p-nitroaniline ring, which reduces the resonance contribution of the nitrogen lone pair to the carbonyl, increasing the C=O bond order.
    
  • Nitro Group Integrity: The nitro group peaks are the most intense in the spectrum. If these peaks broaden or split unexpectedly, it may indicate the formation of azoxy dimers , a common side reaction in nitro-aromatic chemistry under basic conditions.

Impurity Profiling & Performance Validation

To ensure the product performs correctly in subsequent substitution reactions (e.g., reacting the Cl with an amine or thiol), one must rule out specific impurities.

  • Impurity A: Unreacted 2-Methyl-4-nitroaniline [1]

    • Detection: Look for the "rabbit ear" doublet at >3350 cm⁻¹. Even 2-5% contamination is visible here.

  • Impurity B: 2-Chloropropanoic Acid (Hydrolysis Product)

    • Detection: A broad "hump" between 2500–3000 cm⁻¹ (O-H stretch) and a shifted Carbonyl peak at 1700–1725 cm⁻¹ (Acid C=O).

  • Impurity C: Dimers (Anilides)

    • Detection: Complexity in the fingerprint region (1000–1300 cm⁻¹) and broadening of the Amide I band.

Diagram 2: FTIR Decision Logic for QC

FTIR_QC_Logic Start Start Spectral Analysis CheckNH Is NH region (3300-3500) a Doublet or Singlet? Start->CheckNH Doublet Doublet Found CheckNH->Doublet Doublet Singlet Singlet Found CheckNH->Singlet Singlet Fail_Precursor FAIL: Unreacted Aniline Action: Recrystallize (EtOH) Doublet->Fail_Precursor CheckCO Check Carbonyl (1650-1750 cm-1) Singlet->CheckCO AcidPeak Broad OH (2500-3000) + C=O > 1700? CheckCO->AcidPeak Fail_Hydrolysis FAIL: Acid Hydrolysis Action: Wash w/ NaHCO3 AcidPeak->Fail_Hydrolysis Yes Pass PASS: High Purity Intermediate Proceed to Substitution AcidPeak->Pass No (Sharp Amide I)

Caption: Decision tree for interpreting FTIR data during Quality Control. The primary failure modes are residual amine (precursor) and carboxylic acid (hydrolysis).

Experimental Protocol (Self-Validating)

Objective: Synthesize and characterize 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide.

Reagents:

  • 2-Methyl-4-nitroaniline (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve aniline in dry DCM at 0°C. Add base.

  • Addition: Dropwise addition of acid chloride (exothermic). Maintain T < 10°C to prevent bis-acylation.

  • In-Process Check (FTIR):

    • Take a 50 µL aliquot, evaporate solvent on a watch glass.

    • Run ATR-FTIR.

    • Validation: Reaction is complete when the 3480/3380 cm⁻¹ doublet vanishes.

  • Workup: Wash with 1N HCl (removes unreacted aniline) and Sat. NaHCO₃ (removes acid byproducts).

  • Final Characterization:

    • Dry solid (vacuum oven, 40°C).

    • Prepare KBr pellet (1 mg sample : 100 mg KBr) or use Diamond ATR.

    • Confirm Amide I at ~1670 cm⁻¹ and Amide II at ~1530 cm⁻¹ .

References

  • National Institute of Standards and Technology (NIST). 2-Methyl-4-nitroaniline (Precursor) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 2-Methyl-4-nitroaniline.[3][4][5][6] National Library of Medicine. Available at: [Link]

  • Lin, S., et al. (1998).[7] Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors.[7][8] Journal of Medicinal Chemistry.[7][9] (Context on 2-chloro-amide substitutions). Available at: [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes for 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide

Executive Summary Target Molecule: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide CAS Registry Number (Related): 99-52-5 (Amine Precursor), 7623-09-8 (Acyl Chloride) Core Application: Key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide CAS Registry Number (Related): 99-52-5 (Amine Precursor), 7623-09-8 (Acyl Chloride) Core Application: Key intermediate in the synthesis of non-steroidal antiandrogens (NSAAs) and azo-dye derivatives. It serves as a scaffold for further functionalization via nucleophilic substitution (SN2) of the


-chloro group.

This guide evaluates three distinct synthetic strategies for the preparation of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide. The central challenge in this synthesis is the reduced nucleophilicity of 2-methyl-4-nitroaniline . The presence of the electron-withdrawing nitro group (


) combined with the steric hindrance of the ortho-methyl group necessitates activated acylating agents and optimized reaction conditions to achieve high conversion.
Route Comparison Matrix
MetricRoute A: Classical Schotten-Baumann Route B: High-Temperature Solvent Process Route C: In-Situ Acid Activation
Reagents Acid Chloride + Organic Base (TEA/Pyridine)Acid Chloride + Polar Aprotic Solvent (DMAc)Carboxylic Acid + Thionyl Chloride (

)
Key Mechanism Base-mediated HCl scavengingThermal activation / Solvent catalysisIn-situ acyl chloride generation
Yield 85 - 92%90 - 96%80 - 88%
Purity High (>98% after wash)Very High (>99% crude)Moderate (Residual sulfur species)
Scalability Moderate (Base salt filtration issues)High (Homogeneous liquid phase)High (Cost-effective raw materials)
Greenness Low (Chlorinated solvents, amine waste)Moderate (Recyclable solvent)Low (

and HCl off-gassing)

Chemical Retrosynthesis & Mechanism

The synthesis relies on the formation of an amide bond between a deactivated aniline and an activated acyl donor.

Reaction Pathway Diagram

ReactionPathway Aniline 2-Methyl-4-nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate (Zwitterionic) Aniline->Intermediate Nucleophilic Attack Reagent 2-Chloropropanoyl Source (Acid Chloride or Acid) Reagent->Intermediate Product Target Amide 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Intermediate->Product Elimination Byproduct Byproducts (HCl, Base-HCl, SO2) Intermediate->Byproduct

Caption: General reaction pathway for the acylation of deactivated anilines.

Detailed Synthetic Protocols

Route A: Classical Schotten-Baumann (DCM/Base)

Best For: Laboratory scale (<50g), initial R&D, and when isolation of the acid chloride is preferred.

Scientific Rationale: Since the aniline is deactivated, a base is required not just to neutralize the HCl byproduct but to potentially activate the aniline via deprotonation (though less likely with weak bases) or simply drive the equilibrium. Dichloromethane (DCM) is used for its solubility properties, allowing the product to remain dissolved while the amine hydrochloride salt precipitates or is washed away.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-methyl-4-nitroaniline (1.0 eq) and dry DCM (10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.2 eq). Cool the mixture to 0°C under

    
     atmosphere.
    
  • Acylation: Dropwise add 2-chloropropanoyl chloride (1.1 eq) diluted in DCM over 30 minutes. Maintain temperature <5°C to prevent bis-acylation or polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).

  • Workup:

    • Wash organic layer with 1N HCl (to remove unreacted amine/base).

    • Wash with Sat.

      
       (to remove acid traces).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from Ethanol/Water.

Critical Control Point: The exotherm during acid chloride addition must be controlled. If the temperature spikes, the risk of hydrolysis (due to trace moisture) or side reactions increases.

Route B: High-Temperature Solvent Process (DMAc)

Best For: Industrial scale (>1kg), Process Chemistry, and maximizing conversion of unreactive anilines.

Scientific Rationale: Polar aprotic solvents like Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) significantly enhance the nucleophilicity of the aniline and stabilize the polar transition state. Furthermore, these solvents can act as weak acid scavengers. This method often avoids the use of auxiliary bases like TEA, as the HCl gas can be driven off or trapped in the solvent, simplifying the impurity profile.

Protocol:

  • Setup: Charge reactor with 2-methyl-4-nitroaniline (1.0 eq) and DMAc (3–5 volumes).

  • Acylation: Add 2-chloropropanoyl chloride (1.2 eq) slowly at RT.

  • Thermal Activation: Heat the mixture to 50–70°C . The elevated temperature overcomes the high activation energy barrier caused by the nitro group's deactivation.

  • Reaction: Stir for 2–3 hours. (Reaction is typically faster than Route A).

  • Quench & Isolation:

    • Cool to RT.

    • Pour the reaction mass slowly into Ice Water (10 volumes) with vigorous stirring.

    • The product will precipitate as a solid.[1][2]

  • Filtration: Filter the solid, wash extensively with water to remove DMAc and residual acid.

  • Drying: Vacuum dry at 45°C.

Data Insight: This route typically yields the highest purity crude (>99%) because the reagents and byproducts (HCl, DMAc) are water-soluble, while the product is not.

Route C: In-Situ Acid Activation (Thionyl Chloride)

Best For: Cost reduction, avoiding unstable acid chloride storage, and "One-Pot" operations.

Scientific Rationale: This route generates the acid chloride in situ from 2-chloropropionic acid and Thionyl Chloride (


) . This bypasses the need to purchase or store the moisture-sensitive acid chloride. A catalytic amount of DMF is often used to form the Vilsmeier-Haack reagent, which rapidly converts the acid to the acid chloride.

Protocol:

  • Activation: In a reactor, mix 2-chloropropionic acid (1.1 eq), Toluene (solvent), and a catalytic drop of DMF .

  • Chlorination: Slowly add Thionyl Chloride (1.2 eq) at RT, then heat to reflux (or 60°C) for 1–2 hours until gas evolution (

    
    , HCl) ceases.
    
  • Addition: Cool the solution to 40°C. Add 2-methyl-4-nitroaniline (1.0 eq) directly to this solution.

  • Coupling: Heat to reflux (110°C) for 3–5 hours. The HCl generated is purged via a scrubber.

  • Workup:

    • Distill off excess Toluene/Thionyl Chloride (if any).

    • Cool and add water to precipitate or wash the organic layer.[2]

    • Crystallize from Toluene/Heptane.

Risk Factor: The high temperatures and acidic environment can potentially racemize the


-chloro position if the chiral form is required. For the racemic product, this is negligible.

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for the most robust method (Route B - DMAc Precipitation), which is recommended for scale-up.

Workflow Start Start: Raw Materials (Aniline + DMAc) Addition Controlled Addition (2-Chloropropanoyl Chloride) Start->Addition Heating Thermal Activation (50-70°C, 2-3 hrs) Addition->Heating IPC In-Process Control (TLC/HPLC) Conversion > 99%? Heating->IPC Quench Quench in Ice Water (Precipitation) IPC->Quench Yes Recycle Continue Reaction IPC->Recycle No Filtration Filtration & Wash (Remove Solvent/Acid) Quench->Filtration Drying Vacuum Drying (Final Product) Filtration->Drying Recycle->Heating

Caption: Optimized workflow for the High-Temperature DMAc process (Route B).

Safety & Handling (E-E-A-T)

  • 2-Methyl-4-nitroaniline: Toxic by inhalation and ingestion. Potential mutagen.[3] Handle in a fume hood.

  • 2-Chloropropanoyl Chloride: Corrosive lachrymator. Reacts violently with water.

  • Reaction Hazards:

    • Route A: Exothermic reaction; control addition rate to prevent thermal runaway.

    • Route C: Evolution of

      
       and HCl gases requires an efficient scrubber system (NaOH trap).
      

References

  • Organic Syntheses. (2020). General Procedures for Amide Bond Formation with Deactivated Anilines. (Methodology adapted from standard protocols for electron-deficient amines).
  • PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link] (Homologous series protocol).

  • Google Patents. (2016). WO2016200851A1 - Nuclear receptor modulators. Retrieved from (Cites use of 2-chloropropionyl chloride in amide synthesis).

Sources

Validation

Technical Comparison Guide: Chromatographic Separation of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Isomers

Executive Summary & Strategic Importance The separation of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide enantiomers is a critical control point in the synthesis of non-steroidal androgen receptor antagonists (SARMs) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The separation of 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide enantiomers is a critical control point in the synthesis of non-steroidal androgen receptor antagonists (SARMs) and related propionanilide derivatives. As a chiral intermediate, the stereochemistry at the


-carbon (C2) dictates the biological activity of the final pharmaceutical payload—often via a subsequent stereospecific nucleophilic substitution (

) that inverts the center.

This guide evaluates three chromatographic methodologies for resolving the (R)- and (S)-isomers. Unlike rigid template reports, this analysis focuses on the mechanistic causality of separation, providing you with a self-validating workflow to achieve high optical purity (


).
The Core Challenge

The molecule features two distinct interaction "handles" for chiral selectors:

  • The Amide Linkage: A site for hydrogen bonding (donor/acceptor).

  • The Nitro-Aryl Moiety: A strong

    
    -acceptor system that interacts readily with 
    
    
    
    -basic chiral stationary phases (CSPs).

Comparative Analysis of Separation Methodologies

We compare the three industry-standard approaches: Normal Phase HPLC (NP-HPLC) , Reversed Phase HPLC (RP-HPLC) , and Supercritical Fluid Chromatography (SFC) .

FeatureMethod A: NP-HPLC (Amylose-Based) Method B: RP-HPLC (Cellulose-Based) Method C: SFC (Preparative)
Primary CSP Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralcel OD-RH (Cellulose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-H / IG
Mobile Phase n-Hexane / Isopropanol (90:10)Water / Acetonitrile (Buffered)

/ Methanol
Selectivity (

)
High (1.5 - 2.2) Moderate (1.2 - 1.5)High (1.4 - 1.8)
Resolution (

)
> 3.0 (Baseline) > 1.8> 2.5
Throughput Low (20-30 min run)MediumHigh (< 5 min run)
Solvent Cost High (Organic waste)LowLowest (Green)
Application Analytical QC & Trace ImpurityBiological Fluids / PK StudiesProcess Scale-Up
Expert Insight: Why Method A Wins for Analytics

For pure process intermediates, Method A (NP-HPLC on Chiralpak AD-H) is the superior analytical choice. The non-polar hexane environment maximizes the H-bonding and


 interactions between the analyte's nitro group and the CSP's carbamate backbone. In aqueous RP modes, water molecules compete for these H-bonds, often reducing the enantioselective "grip" of the column.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Analytical Method (NP-HPLC)

Recommended for purity checks and reaction monitoring.

System Prerequisites:

  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Temperature:

    
    C (Strict control required; selectivity drops at 
    
    
    
    C).

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mg of the racemate in 1 mL of Ethanol/Hexane (1:9). Sonicate to ensure complete solubility.

  • Mobile Phase: Premix n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Note: Ethanol can be substituted for IPA to reduce retention time, but IPA generally yields higher resolution for nitro-aromatics due to its steric bulk preventing non-specific binding.

  • Equilibration: Flush column at 1.0 mL/min for 20 column volumes.

  • Injection: Inject 5-10

    
    L.
    
  • Detection: Monitor at 254 nm (aromatic

    
    ) and 300 nm  (nitro group absorbance).
    

Expected Results:

  • Elution Order: typically (S) followed by (R) (confirmation with standard required).

  • Retention:

    
    , 
    
    
    
    .
Protocol B: High-Throughput Purification (SFC)

Recommended for isolating gram-quantities of enantiomers.

System Prerequisites:

  • Instrument: SFC System with Back Pressure Regulator (BPR).

  • Column: Chiralpak AD-H or Chiralpak IG (

    
     mm for semi-prep).
    

Workflow:

  • Mobile Phase:

    
     (85%) / Methanol (15%).
    
  • Additives: None usually required, but 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs due to the amide.

  • Conditions: Flow 10 mL/min, BPR 120 bar,

    
    C.
    
  • Mechanism: The supercritical fluid's low viscosity allows high flow rates, while the methanol modifier engages the polar amide functionality.

Mechanistic Visualization

Understanding why the separation works allows you to troubleshoot. The diagram below illustrates the "Three-Point Interaction" model essential for chiral recognition of this molecule.

ChiralRecognition cluster_mechanisms Interaction Forces Analyte Analyte: 2-Chloro-N-(2-methyl-4-nitrophenyl)propanamide Complex Transient Diastereomeric Complex Analyte->Complex Diffuses into pores CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Complex Stationary Phase HBond H-Bonding: Amide NH (Analyte) <-> C=O (CSP) Complex->HBond PiPi Pi-Pi Stacking: Nitro-Aryl (Analyte) <-> Phenyl (CSP) Complex->PiPi Steric Steric Fit: 2-Chloroalkyl group in chiral groove Complex->Steric Separation Enantiomeric Separation (Delta G difference) HBond->Separation Stabilizes (S)-isomer PiPi->Separation Enhances Retention Steric->Separation Discriminates (R)-isomer

Caption: Mechanistic breakdown of the transient diastereomeric complex formation. The nitro group's


-acidity is a key driver for retention on amylose-based phases.

Troubleshooting & Optimization Guide

If your resolution (


) is 

, follow this logic tree to recover performance.

OptimizationLogic Start Issue: Low Resolution (Rs < 1.5) Check1 Check Retention Factor (k') Start->Check1 k_low k' < 1.0 (Eluting too fast) Check1->k_low k_high k' > 10 (Eluting too slow) Check1->k_high Action3 Check Column Chemistry Switch AD-H -> OD-H Check1->Action3 k' is normal (2-5) but alpha is low Action1 Decrease Polar Modifier (e.g., 10% IPA -> 5% IPA) k_low->Action1 Action2 Switch Modifier (IPA -> Ethanol) k_high->Action2

Caption: Decision matrix for optimizing chiral resolution based on retention factors.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Based on Polysaccharide Derivatives. Chemical Society Reviews. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Column Selection and Method Development Guide. Link

  • Chankvetadze, B. (2012). Separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Chromatography A. Link

  • Phenomenex. (2022).[1] Chiral Column Equivalence and Selection Guide. Link

Disclaimer: The protocols above are based on homologous series behavior for nitro-substituted propionanilides. Always perform a solvent compatibility check before introducing new mobile phases to polysaccharide columns.

Sources

Safety & Regulatory Compliance

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